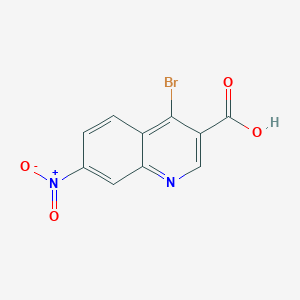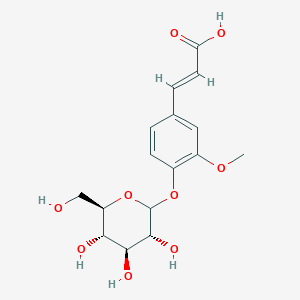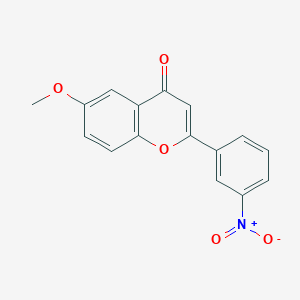
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dde Biotin-PEG4-TAMRA-PEG4 Alkyne: is a multifunctional compound that combines several distinct chemical groups into a single molecule. It includes a cleavable biotin group, a polyethylene glycol (PEG) linker, a TAMRA (tetramethylrhodamine) fluorescent dye, and an alkyne functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dde Biotin-PEG4-TAMRA-PEG4 Alkyne involves multiple steps, each designed to introduce a specific functional group into the molecule. The general synthetic route includes:
Biotinylation: Introduction of the biotin group, often protected by a Dde (dimethoxytrityl) group to prevent unwanted reactions.
PEGylation: Addition of PEG linkers to enhance solubility and flexibility.
TAMRA Conjugation: Attachment of the TAMRA dye for fluorescence.
Alkyne Introduction: Incorporation of the alkyne group for click chemistry applications.
Industrial Production Methods: Industrial production of this compound typically involves automated synthesis using solid-phase peptide synthesis (SPPS) techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between the alkyne group of the compound and an azide group on another molecule.
Deprotection Reactions: Removal of the Dde protecting group under mild acidic conditions to expose the biotin group for further reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
Deprotection: Mild acids such as acetic acid or trifluoroacetic acid are used to remove the Dde group.
Major Products:
Triazole-Linked Conjugates: Formed through CuAAC with azide-containing molecules.
Biotinylated Molecules: Resulting from the deprotection of the Dde group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Click Chemistry: Used in the synthesis of complex molecules through CuAAC.
Biology:
Protein Labeling: The biotin group allows for the labeling and purification of proteins using streptavidin or avidin affinity systems.
Fluorescence Imaging: The TAMRA dye enables visualization of biological processes in live cells.
Medicine:
Drug Delivery: The PEG linkers enhance solubility and stability of drug conjugates.
Diagnostic Imaging: Used in the development of fluorescent probes for imaging applications.
Industry:
Wirkmechanismus
Mechanism: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne exerts its effects through:
Biotin-Streptavidin Interaction: The biotin group binds with high affinity to streptavidin or avidin, facilitating the capture and purification of biotinylated molecules.
Fluorescence: The TAMRA dye emits fluorescence upon excitation, allowing for the detection and imaging of labeled molecules.
Click Chemistry: The alkyne group participates in CuAAC, enabling the formation of stable triazole linkages with azide-containing molecules.
Molecular Targets and Pathways:
Proteins: Targeted for labeling and purification through biotin-streptavidin interactions.
Cellular Pathways: Visualized using TAMRA fluorescence.
Vergleich Mit ähnlichen Verbindungen
TAMRA-PEG4-Alkyne: Similar in structure but lacks the biotin group, limiting its use in biotin-streptavidin applications.
Biotin-PEG4-Alkyne: Contains biotin and alkyne groups but lacks the fluorescent TAMRA dye.
Dde Biotin-PEG4-Azide: Contains an azide group instead of an alkyne, used for different click chemistry applications.
Uniqueness: Dde Biotin-PEG4-TAMRA-PEG4 Alkyne is unique due to its combination of a cleavable biotin group, a fluorescent dye, and an alkyne functional group, making it highly versatile for various biochemical and molecular biology applications .
Eigenschaften
Molekularformel |
C72H101N9O18S |
|---|---|
Molekulargewicht |
1412.7 g/mol |
IUPAC-Name |
5-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-[3-amino-6-(dimethylamino)-4aH-xanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C72H101N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,60,62,68,82H,7-11,18-42,46-48,73H2,2-5H3,(H,75,85)(H,76,84)(H,77,87)(H,88,89)(H2,78,79,90)/t57-,60?,62-,68-/m0/s1 |
InChI-Schlüssel |
OFLXFIJMQUEZQX-HFHGNALWSA-N |
Isomerische SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C |
Kanonische SMILES |
CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=CC4OC5=C3C=CC(=C5)N(C)C)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, N-(5-bromo-8-chloro[1,2,4]triazolo[1,5-a]pyrazin-6-yl)-, 1,1-dimethylethyl ester](/img/structure/B11831177.png)

![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11831184.png)
![Piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-](/img/structure/B11831190.png)
![4-Ethynyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B11831199.png)

![5-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11831212.png)







